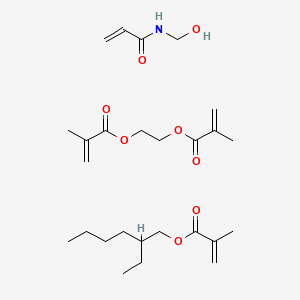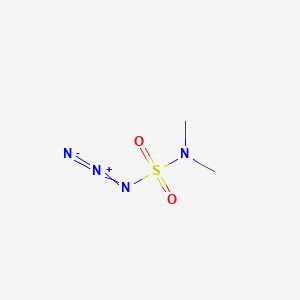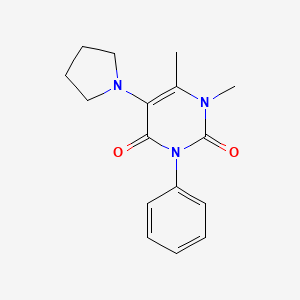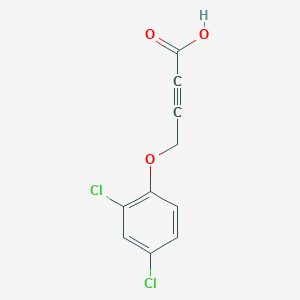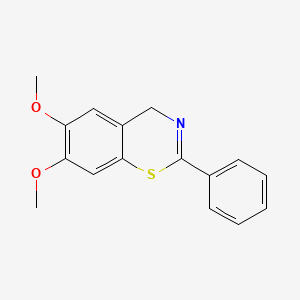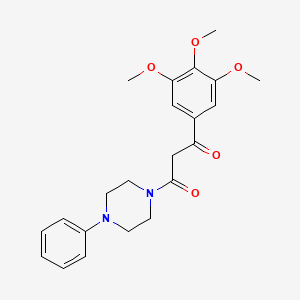
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.319. It is known for its unique structure, which includes a benzoic acid moiety substituted with methoxy groups and a quinoline ester with a nitro group .
Métodos De Preparación
The synthesis of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester typically involves the esterification of 2,5-dimethoxybenzoic acid with 7-nitro-8-quinolinol. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Análisis De Reacciones Químicas
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active quinoline moiety, which can then interact with various biological pathways .
Comparación Con Compuestos Similares
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester can be compared with similar compounds such as:
Benzoic acid, 2,3-dimethoxy-, 7-nitro-8-quinolyl ester: Similar structure but with different methoxy group positions.
Benzoic acid, 2,4-dimethoxy-, 7-nitro-8-quinolyl ester: Another isomer with different methoxy group positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
29007-63-4 |
|---|---|
Fórmula molecular |
C18H14N2O6 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(7-nitroquinolin-8-yl) 2,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-12-6-8-15(25-2)13(10-12)18(21)26-17-14(20(22)23)7-5-11-4-3-9-19-16(11)17/h3-10H,1-2H3 |
Clave InChI |
PJSFGVDJGGZXJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


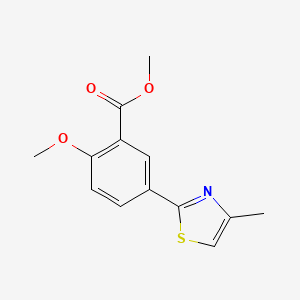
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
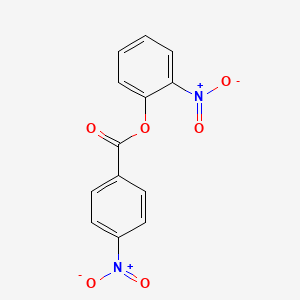
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

